molecular formula C18H25N3O2 B6981708 4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile

4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile

Cat. No.: B6981708
M. Wt: 315.4 g/mol
InChI Key: BQCWLUMNDWLSQZ-UHFFFAOYSA-N
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Description

4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile is a complex organic compound that features a piperidine ring substituted with an oxolan group and an ethoxybenzonitrile moiety

Properties

IUPAC Name

4-[2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-13-15-1-3-18(4-2-15)23-12-8-20-16-5-9-21(10-6-16)17-7-11-22-14-17/h1-4,16-17,20H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWLUMNDWLSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCOC2=CC=C(C=C2)C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 1-(oxolan-3-yl)piperidin-4-amine with an appropriate benzonitrile derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)piperidin-4-amine: A precursor in the synthesis of the target compound.

    4-(Piperidin-4-yl)benzonitrile: Shares structural similarities but lacks the oxolan group.

    2-Amino-4-(1-piperidine)pyridine derivatives: Known for their pharmacological activities.

Uniqueness

4-[2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]ethoxy]benzonitrile is unique due to the presence of both the oxolan and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

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